molecular formula C6H6ClNO B8702135 4-(Chloromethyl)pyridine 1-oxide

4-(Chloromethyl)pyridine 1-oxide

Cat. No. B8702135
M. Wt: 143.57 g/mol
InChI Key: YOCZJJNZPGJJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07534802B2

Procedure details

A 2 N aqueous sodium hydroxide solution (10 mL) and water (20 mL) were added to 4-(chloromethyl)pyridine hydrochloride (1.6 g, 10 mmol), and the reaction mixture was extracted with chloroform (20 mL) twice. The chloroform layer was dried over anhydrous magnesium sulfate, and then the solvent was evaporated under reduced pressure. m-Chloroperoxybenzoic acid (65%, 5.3 g, 20 mmol) was added to a solution of the resulting residue in dichloromethane (20 mL), and then the mixture was stirred at room temperature for 17 hours. Chloroform (100 mL) and a saturated aqueous sodium hydrogencarbonate solution (120 mL) were added to the reaction mixture, and then the chloroform layer was washed with a saturated aqueous sodium hydrogencarbonate solution (80 ml) and brine (100 mL). The chloroform layer was dried over anhydrous magnesium sulfate, and then the solvent was evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography to give 300 mg of the title reference compound as a brown solid. (Yield 21%)
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].Cl.[Cl:4][CH2:5][C:6]1[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=1.ClC1C=C(C=CC=1)C(OO)=[O:17].C(=O)([O-])O.[Na+]>ClCCl.C(Cl)(Cl)Cl.O>[Cl:4][CH2:5][C:6]1[CH:11]=[CH:10][N+:9]([O-:17])=[CH:8][CH:7]=1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.6 g
Type
reactant
Smiles
Cl.ClCC1=CC=NC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5.3 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
120 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with chloroform (20 mL) twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
WASH
Type
WASH
Details
the chloroform layer was washed with a saturated aqueous sodium hydrogencarbonate solution (80 ml) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
to give 300 mg of the title reference compound as a brown solid

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
Smiles
ClCC1=CC=[N+](C=C1)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.